molecular formula C7H5BrF3NO B12841862 (1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol

(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol

Cat. No.: B12841862
M. Wt: 256.02 g/mol
InChI Key: UOIHFOKNQVWFRH-ZCFIWIBFSA-N
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Description

(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol is a chiral compound featuring a brominated pyridine ring and a trifluoromethyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of Pyridine: The synthesis begins with the bromination of 3-pyridyl compounds. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production often employs continuous flow chemistry to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines, thiols, or alkoxides replace the bromine.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂

    Substitution: NaOH, NH₃, RSH

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amines, ethers, thiols

Scientific Research Applications

Chemistry

In synthetic chemistry, (1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol is used as an intermediate for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of molecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, while the brominated pyridine ring can

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

(1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1

InChI Key

UOIHFOKNQVWFRH-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@H](C(F)(F)F)O

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)O

Origin of Product

United States

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